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molecular formula C10H12O3 B189824 4-Hydroxy-3-propylbenzoic acid CAS No. 119865-13-3

4-Hydroxy-3-propylbenzoic acid

Cat. No. B189824
M. Wt: 180.2 g/mol
InChI Key: BXMIALYGTOMKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592361B2

Procedure details

A mixture of benzyl 3-allyl-4-hydroxybenzoate (15.40 g, 57.4 mmol) (Example 41), 10% Pd/C (1.54 g), and 60 mL ethanol was placed in a Parr hydrogenator under 60 psi of H2. The mixture was shaken for 2 h. The catalyst was removed by filtering through a plug of Celite®. The filtrate was concentrated to yield a thick oil (10.5 g 100%). 1H NMR (400 MHz, DMSO-d6) δ 12.36 (br s, 1H), 10.08 (s, 1H), 7.59-7.63 (m, 2H), 6.81 (d, 1H), 2.49-2.53 (m, 2H), 1.50-1.59 (m, 2H), 0.89 (t, 3H).
Name
benzyl 3-allyl-4-hydroxybenzoate
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][C:19]=1[OH:20])[C:7]([O:9]CC1C=CC=CC=1)=[O:8])[CH:2]=[CH2:3]>[Pd].C(O)C>[OH:20][C:19]1[CH:18]=[CH:17][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
benzyl 3-allyl-4-hydroxybenzoate
Quantity
15.4 g
Type
reactant
Smiles
C(C=C)C=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1O
Name
Quantity
1.54 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering through a plug of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a thick oil (10.5 g 100%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C=C(C(=O)O)C=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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